Doxorubicinone - 24385-10-2

Doxorubicinone

Catalog Number: EVT-258297
CAS Number: 24385-10-2
Molecular Formula: C21H18O9
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycinone is a member of tetracenes and a quinone.

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antitumor antibiotic widely used in cancer treatment. It acts by interfering with DNA function. [, , , , , , , , , , , , , , , , , ]
  • Relevance: Doxorubicin is the parent compound of doxorubicinone. Doxorubicinone is a major metabolite of doxorubicin, formed through the loss of the daunosamine sugar moiety. [, , , , , , , , , , , ]

Doxorubicinol

  • Compound Description: Doxorubicinol is a major metabolite of doxorubicin formed by the reduction of the ketone group at position 13 of the doxorubicin structure. [, , , , , , , ]
  • Relevance: Doxorubicinol is another key metabolite of doxorubicin, often studied alongside doxorubicinone. Both metabolites are used to understand the pharmacokinetics and pharmacodynamics of doxorubicin. [, , , , , , , ]

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline antitumor antibiotic structurally similar to doxorubicin, differing only in a single methyl group. It is also used in cancer treatment and exhibits a similar mechanism of action to doxorubicin. [, , , , , , , ]
  • Relevance: Daunorubicin and doxorubicin are closely related anthracyclines, both known for their antitumor activity. Comparing their activities and those of their metabolites provides insights into structure-activity relationships. [, , , , , , , ]

Daunomycinone

  • Compound Description: Daunomycinone is the aglycone of daunorubicin, lacking the daunosamine sugar moiety. []
  • Relevance: Similar to the relationship between doxorubicin and doxorubicinone, daunomycinone is the aglycone counterpart of daunorubicin. []

7-Deoxydoxorubicinone

  • Compound Description: 7-Deoxydoxorubicinone is a metabolite of doxorubicin. [, ]
  • Relevance: 7-Deoxydoxorubicinone, like doxorubicinone, is a metabolite of doxorubicin, highlighting the diverse metabolic pathways of the parent drug. [, ]

Doxorubicinolone

  • Compound Description: Doxorubicinolone is a metabolite of doxorubicin formed by the loss of a methoxy group from doxorubicinone. [, , , , ]
  • Relevance: Doxorubicinolone is another important metabolite of doxorubicin that is structurally related to doxorubicinone. [, , , , ]

7-Deoxydoxorubicinol

  • Compound Description: 7-Deoxydoxorubicinol is a metabolite of doxorubicin. []
  • Relevance: 7-Deoxydoxorubicinol, similar to doxorubicinone, arises from the metabolism of doxorubicin. []

Idarubicin

  • Compound Description: Idarubicin is an anthracycline antitumor antibiotic. [, , ]
  • Relevance: Idarubicin, like doxorubicin and daunorubicin, belongs to the anthracycline class of antitumor drugs, and their activities and metabolism are often compared. [, , ]

Epirubicin

  • Compound Description: Epirubicin is an anthracycline antitumor antibiotic. [, ]
  • Relevance: Epirubicin, belonging to the anthracycline class, is another example of a structurally and functionally related compound to doxorubicin. [, ]

Aclarubicin

  • Compound Description: Aclarubicin is an anthracycline antitumor antibiotic that lacks a hydroquinone moiety. [, ]
  • Relevance: Aclarubicin serves as a comparative compound to doxorubicin and other anthracyclines, highlighting the importance of the hydroquinone moiety for certain activities. [, ]

N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin

  • Compound Description: This compound is a doxorubicin peptide conjugate designed as a prodrug for prostate cancer treatment. []
  • Relevance: This complex prodrug underscores the ongoing efforts to modify and improve the delivery and efficacy of doxorubicin. []

Arimetamycin A

  • Compound Description: Arimetamycin A is a natural product that contains a branched, deoxy-amino disaccharide known to influence cytotoxicity. []
  • Relevance: Researchers synthesized a hybrid molecule by attaching the arimetamycin A glycan to doxorubicinone to study the impact on cytotoxicity. []
  • Compound Description: Steffimycinone is an anthracycline aglycone. []
  • Relevance: Similar to the synthesis of the arimetamycin A-doxorubicinone hybrid, researchers also coupled the arimetamycin A glycan to steffimycinone to explore its effects on biological activity. []

Dimethyl-doxorubicin

  • Compound Description: Dimethyl-doxorubicin is a newly developed anthracycline analog that does not induce DNA damage. []
  • Relevance: This analog, while structurally similar to doxorubicin and doxorubicinone, showcases a distinct activity profile, suggesting potential alternative mechanisms of action for anthracyclines. []
Classification

Doxorubicinone falls under the category of anthracycline antibiotics, specifically as a chemotherapeutic agent. It is classified based on its mechanism of action, which involves intercalation into DNA, leading to inhibition of DNA and RNA synthesis, and subsequent apoptosis in cancer cells.

Synthesis Analysis

The synthesis of doxorubicinone can be achieved through several methodologies, often involving modifications to the core structure of doxorubicin. One common approach includes:

  1. Reduction Reactions: Doxorubicin can be chemically reduced to form doxorubicinone. This typically involves:
    • The use of reducing agents such as sodium borohydride or lithium aluminum hydride.
    • The reaction conditions often require anhydrous solvents and controlled temperatures to prevent degradation of the anthracycline structure.
  2. Reaction Parameters:
    • Temperature: Typically maintained around room temperature or slightly elevated to facilitate reaction kinetics.
    • Solvent: Commonly anhydrous ethanol or methanol is used.
    • Time: Reactions may vary from several hours to overnight depending on the reducing agent and conditions.
  3. Yield Optimization: Post-reaction purification techniques such as chromatography are employed to isolate doxorubicinone with high purity and yield.
Molecular Structure Analysis

Doxorubicinone has a molecular formula of C27H29O10C_{27}H_{29}O_{10} and a molecular weight of approximately 553.5 g/mol.

  • Structural Features:
    • The molecule consists of a tetracyclic ring system characteristic of anthracyclines.
    • It features a ketone group at the C-13 position, which differentiates it from its parent compound, doxorubicin.
  • 3D Structure: The three-dimensional conformation is essential for its interaction with biological targets, particularly DNA. Molecular modeling studies suggest that doxorubicinone retains a planar configuration conducive for intercalation.
Chemical Reactions Analysis

Doxorubicinone participates in various chemical reactions that are significant for its biological activity:

  1. Intercalation with DNA: The planar structure allows it to insert between base pairs in DNA, disrupting replication and transcription processes.
  2. Enzymatic Interactions: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  3. Oxidative Stress Induction: In the presence of iron, it can generate reactive oxygen species, leading to oxidative damage in cancer cells.

Reaction Conditions

  • pH levels and ionic strength can significantly influence these interactions, often optimized in laboratory settings to enhance efficacy.
Mechanism of Action

The primary mechanism by which doxorubicinone exerts its anticancer effects involves:

  1. DNA Intercalation: Doxorubicinone intercalates into the DNA helix, causing structural distortions that prevent normal function.
  2. Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after strand breaks, it prevents the re-ligation of DNA strands.
  3. Apoptosis Induction: The resultant DNA damage triggers cellular apoptosis pathways, leading to cancer cell death.

Relevant Data

  • Studies have shown that doxorubicinone exhibits cytotoxicity comparable to doxorubicin in various cancer cell lines, indicating its potential as an effective chemotherapeutic agent.
Physical and Chemical Properties Analysis

Doxorubicinone possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a reddish-orange powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water; solubility can affect bioavailability.
  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures to maintain stability.

Analytical Techniques

  • Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for characterization.
Applications

Doxorubicinone has several scientific applications:

  1. Cancer Therapy: Primarily used in treating various malignancies due to its potent cytotoxic effects on rapidly dividing cells.
  2. Research Tool: Utilized in studies investigating drug resistance mechanisms in cancer cells.
  3. Drug Development: Serves as a lead compound for developing new derivatives aimed at enhancing efficacy or reducing side effects associated with traditional doxorubicin therapy.
Mechanisms of Antineoplastic Action

DNA Intercalation and Topoisomerase Inhibition Dynamics

Doxorubicin exerts primary cytotoxicity through DNA intercalation and topoisomerase II (Topo II) poisoning. Its planar anthracycline ring inserts between DNA base pairs, preferentially at GC sequences, forming hydrogen bonds with guanine residues. This intercalation induces helical unwinding, positive DNA supercoiling, and nucleosome destabilization, physically obstructing replication and transcription [1]. Crucially, doxorubicin stabilizes the Topo II-DNA cleavage complex, preventing DNA relegation after double-strand break (DSB) induction. This forces persistent DSBs, triggering the DNA Damage Response (DDR) pathway [1] [4].

The DDR involves sequential activation of kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), leading to phosphorylation of effector proteins (CHK2, p53) and histone H2AX (γH2AX). This cascade culminates in cell cycle arrest and apoptosis [1]. Additionally, doxorubicin forms covalent anthracycline-DNA adducts in the presence of formaldehyde, further contributing to genomic instability. While not the primary mechanism, these adducts activate DDR independently of Topo II and are detectable at clinically relevant doses [1].

Table 1: Key Mechanisms of Doxorubicin-Induced DNA Damage

MechanismMolecular ConsequenceDownstream EffectEvidence
DNA IntercalationHelical unwinding, nucleosome turnoverBlocked replication/transcriptionHydrogen bonding with GC pairs [1]
Topo II PoisoningStabilized cleavage complex, DSBsPersistent DNA breaks, DDR activationγH2AX foci, p53 phosphorylation [1] [4]
DNA Adduct FormationCovalent DNA modificationsDDR activation, impaired repairAdduct detection at clinical doses [1]
DDR ActivationATM/ATR, CHK2, p53, γH2AX signalingCell cycle arrest, apoptosisRobust in GCB-DLBCL models [1] [5]

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity Pathways

Beyond DNA damage, doxorubicin undergoes enzymatic reduction (e.g., by NADH dehydrogenase) and redox cycling, generating significant reactive oxygen species (ROS) within mitochondria. This process converts doxorubicin into a semiquinone radical, which reacts with oxygen to produce superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) [1] [5] [6]. Cancer cells, particularly those with aberrant metabolism, exhibit elevated basal ROS levels (up to 100 μM vs. ~20 nM in healthy cells), making them vulnerable to further oxidative insult [8].

ROS inflicts broad cellular damage:

  • Lipid peroxidation: Disruption of mitochondrial and cellular membranes.
  • Protein oxidation: Inactivation of enzymes and structural proteins.
  • DNA oxidation: Single-strand breaks and base modifications.
  • Mitochondrial dysfunction: Inhibition of oxidative phosphorylation, loss of membrane potential (ΔΨm), and opening of the permeability transition pore (mPTP), leading to apoptosis [5] [6].

Subtype-specific ROS dependency is evident in Diffuse Large B-Cell Lymphoma (DLBCL). In Activated B-Cell-like (ABC) DLBCL, doxorubicin accumulates preferentially in the cytoplasm, shifting its primary mechanism from DNA damage to ROS-mediated cytotoxicity. Consequently, ABC-DLBCL cells rely heavily on antioxidant defenses like superoxide dismutase 2 (SOD2/MnSOD). STAT3 activation promotes SOD2 expression, establishing a key resistance pathway. STAT3 inhibition (e.g., with CPA-7) synergizes with doxorubicin by depleting SOD2 and amplifying oxidative stress specifically in ABC-DLBCL [5].

Table 2: ROS-Responsive Doxorubicin Strategies and Efficacy

ROS-Responsive DesignROS TriggerKey FeatureDox Release/Delivery AdvantageRef
Modified Peroxamide ProdrugsH₂O₂4-OH substituted aniline linkerFast release (≥80% in 6h at 100μM H₂O₂) [8]
Thioketal-PEG ConjugatesO₂•⁻, •OHThioketal linker cleavageTumor-specific release; reduced systemic toxicity [8]
Arylboronate ProdrugsH₂O₂Boronate ester oxidationPancreatic cancer targeting [8]
PLMD NanoparticlesTME H₂O₂MnO₂ core reacts with H₂O₂ to produce O₂Oxygenation reverses hypoxia, downregulates resistance proteins [3]

Epigenetic Modulation and Chromatin Remodeling Effects

Doxorubicin disrupts epigenetic regulation via DNA methylation and histone modification pathways. It induces global DNA hypomethylation in cardiomyocytes and tumor cells, linked to mitochondrial dysfunction. Doxorubicin downregulates DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns, potentially by depleting its cofactor S-adenosylmethionine (SAM) generated in mitochondria [2] [6]. Hypomethylation derepresses genes involved in apoptosis (e.g., specific caspases) and stress responses, contributing to cell death but also potentially activating pro-survival genes in resistant clones [2].

Histone modifications are significantly altered:

  • Acetylation: Doxorubicin increases histone H3 and H4 acetylation by modulating histone acetyltransferase (HAT) and deacetylase (HDAC) activities. Hyperacetylation relaxes chromatin, potentially enhancing DNA damage accessibility but also influencing gene expression programs driving resistance or sensitivity [2].
  • Phosphorylation: DDR kinases (ATM, ATR) rapidly phosphorylate histone H2AX (γH2AX) around DSBs, creating docking sites for DNA repair proteins. This is a direct consequence of Topo II inhibition and DNA adduct formation [1].
  • Methylation: Alterations in histone methylation marks (e.g., H3K4me3, H3K27me3) are observed post-doxorubicin treatment, impacting the transcription of genes regulating cell cycle progression and DNA repair [2].

These epigenetic changes contribute to chemoresistance. For instance, HDAC overexpression is linked to doxorubicin resistance in colon and breast cancer models. Consequently, HDAC inhibitors (e.g., Vorinostat) or DNA methyltransferase inhibitors (e.g., Decitabine) are being explored in clinical trials to reverse resistance and synergize with doxorubicin by re-sensitizing cancer cells through epigenetic reprogramming [2] [4].

Immunomodulatory Effects in Tumor Microenvironment Regulation

Doxorubicin exerts significant immunomodulatory effects beyond direct cytotoxicity, transforming immunologically "cold" tumors into "hot" ones receptive to immune attack. Key mechanisms include:

  • Immunogenic Cell Death (ICD): Doxorubicin promotes calreticulin (CRT) exposure on dying cells, ATP release, and HMGB1 secretion. These Damage-Associated Molecular Patterns (DAMPs) act as "eat-me" signals, recruiting and activating dendritic cells (DCs) for efficient tumor antigen presentation to T cells [3] [4].
  • Tumor-Associated Macrophage (TAM) Modulation: It can reduce immunosuppressive M2-like TAMs while promoting pro-inflammatory M1-like phenotypes, altering cytokine secretion profiles [3].
  • T Cell Infiltration: Doxorubicin enhances CD8⁺ cytotoxic T lymphocyte (CTL) and CD4⁺ T helper cell infiltration into tumors by disrupting stromal barriers and chemokine networks [3] [7].
  • Immune Checkpoint Modulation: It can downregulate PD-L1 expression on some tumor cells and modulate other immune checkpoint molecules [4].

Nanoparticle delivery systems significantly amplify these effects by improving tumor drug delivery and modulating the Tumor Microenvironment (TME):

  • PLMD Nanoparticles (MnO₂ core): These bioreactive nanoparticles decompose tumor H₂O₂ into O₂, alleviating hypoxia. Hypoxia reduction downregulates HIF-1α–dependent resistance proteins (P-glycoprotein, CAIX) and immunosuppressive factors. Combined with doxorubicin, PLMD NPs enhance intratumoral drug penetration, increase CD8⁺ T cell infiltration, and achieve up to 60% complete tumor regression in EMT6 breast cancer models. Splenocyte transfer from cured mice conferred tumor immunity to naïve mice, demonstrating adaptive immunity induction [3].
  • Co-LMs Nanoparticles (Peptide micelles): Co-delivering doxorubicin and the TLR9 agonist CpG oligonucleotide, these pH/redox-sensitive micelles target tumors and promote lysosomal escape of CpG. CpG activates DCs and macrophages via TLR9, reversing immunosuppression. Co-LMs showed 2.3-fold and 5.1-fold higher efficacy than chemotherapy or immunotherapy alone in triple-negative breast cancer (TNBC) models, significantly activating CD8⁺ and CD4⁺ T cells and inhibiting metastasis [7].

Table 3: Doxorubicin-Induced Immune Cell Changes in Tumor Microenvironment

Immune ParameterEffect of Doxorubicin (especially nano-delivered)Functional ConsequenceModel SystemRef
CD8⁺ T Cell Infiltration↑↑↑ (Synergistic with NPs)Enhanced tumor cell killingEMT6, 4T1 mouse breast cancer [3] [7]
CD4⁺ T Cell Activation↑↑Improved T helper function, cytokine release4T1 mouse TNBC [7]
Immunosuppressive Factors (e.g., PGE2, TGF-β)↓ (Modulated by TME normalization)Reduced T cell inhibitionEMT6 orthotopic model [3]
Dendritic Cell Maturation↑ (via DAMP signaling & CpG co-delivery)Enhanced antigen presentation, T cell priming4T1 mouse TNBC + Co-LMs [7]
TAM Polarization (M1 vs M2)Shift towards M1 phenotypeIncreased pro-inflammatory cytokine productionIn vitro co-cultures [3]

Properties

CAS Number

24385-10-2

Product Name

Doxorubicinone

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1

InChI Key

IBZGBXXTIGCACK-CWKPULSASA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O

Solubility

Soluble in DMSO

Synonyms

4'-deoxydoxorubicin 7-deoxyaglycone
4-DOX-DONE
adriamycin aglycone
adriamycinon
adriamycinone
doxorubicinone

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.